Praseodymium(III) chloride hexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Praseodymium(III) chloride hexahydrate can be synthesized from praseodymium oxide by employing dry methods in the presence of ammonium chloride. An assembly synthesis under inert gas has been established, revealing that NH4Cl begins to lose weight at 188°C, with a significant weight loss ending at 302°C when heated under a nitrogen atmosphere. NH4Cl participates directly in the reaction, and HCl decomposed from NH4Cl also contributes to the chlorination reaction. Various synthesis parameters such as temperature, contact time, and chemical composition have been studied to determine the optimum conditions for synthesis (Mendil et al., 2013).

Molecular Structure Analysis

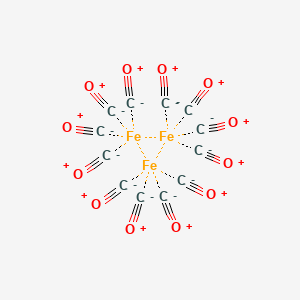

The molecular structure of praseodymium(III) chloride complexes has been extensively studied. For instance, the structure of a six-coordinate rare earth complex involving trichlorotris(hexamethylphosphoramide)praseodymium(III) showcases a Pr(III) ion coordinated to three hexamethylphosphoramide molecules via oxygen atoms and to three Cl− ions, forming an octahedral coordination sphere (Radonovich & Glick, 1973).

Chemical Reactions and Properties

The electrochemical behavior of praseodymium in molten chlorides has been explored, revealing that Pr(III) is the only stable oxidation state in both eutectic LiCl–KCl and equimolar CaCl2–NaCl melt at different temperatures. The Pr(III)/Pr(0) electrochemical system is quasi-reversible, with the kinetics and mass transport towards the electrode being a simple diffusion process (Castrillejo et al., 2005).

Physical Properties Analysis

The crystal structure of praseodymium chloride with α-D-ribopyranose pentahydrate reveals the Pr(3+) ion being nine-coordinated with five Pr-O bonds from water molecules, three from hydroxyl groups, and one from chloride, forming an extensive hydrogen-bond network. This complex structure provides insight into the coordination and physical properties of praseodymium(III) chloride in the solid state (Yang et al., 2001).

Chemical Properties Analysis

The structural studies of bis(o-sulfobenzimidato)praseodymium(III) chloride hexahydrate provide insights into the chemical properties of praseodymium(III) chloride complexes. The spectroscopic, thermoanalytical, elemental, and magnetic measurements suggest a structure with single crystallographic types of O-coordinated or ionic saccharinato residues, with at least three structural types of water of hydration, and chloride counter-ions in the outer-sphere (Icbudak et al., 2002).

科学的研究の応用

Photocatalysis

Praseodymium(III) chloride hexahydrate can be used as a dopant to prepare Pr-modified TiO2 nanoparticles for photocatalytic degradation of organic pollutants .

Method of Application

Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare insoluble praseodymium (III) compounds . These compounds are then used to modify TiO2 nanoparticles.

Material Science

Praseodymium(III) chloride forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride .

Method of Application

The complex K2PrCl5 is formed by reacting Praseodymium(III) chloride with potassium chloride .

Preparation of Insoluble Praseodymium (III) Compounds

Praseodymium(III) chloride hexahydrate can be used as a source of Pr to prepare insoluble praseodymium (III) compounds .

Method of Application

Aqueous solutions of praseodymium(III) chloride can be used to prepare insoluble praseodymium (III) compounds. For example, praseodymium (III) phosphate and praseodymium (III) fluoride can be prepared by reaction with potassium phosphate and sodium fluoride, respectively .

Results or Outcomes

The insoluble praseodymium (III) compounds prepared from praseodymium(III) chloride hexahydrate can be used in various applications, but the exact quantitative data or statistical analyses are not provided in the source .

Catalyst in Chemical Reactions

Praseodymium(III) chloride hexahydrate can be used as a catalyst in certain chemical reactions .

Method of Application

Praseodymium(III) chloride hexahydrate is used as a catalyst in the reaction. The exact method of application depends on the specific reaction .

Preparation of Praseodymium Nitride

Praseodymium(III) chloride hexahydrate can be used in the preparation of praseodymium nitride, which is used in high-end electric and semiconductor products .

Method of Application

The exact method of application depends on the specific process of preparing praseodymium nitride from Praseodymium(III) chloride hexahydrate .

Coloring Agent in Glass and Enamel

Many praseodymium compounds, such as praseodymium(III) oxalate, are used to color some glasses and enamels .

Method of Application

Praseodymium(III) chloride hexahydrate is used as a source of Pr to prepare praseodymium(III) oxalate, which is then used to color glasses and enamels .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

trichloropraseodymium;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYWHLVESVMEHZ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Pr](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Pr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium(III) chloride hexahydrate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)